Dhodh-IN-8

Übersicht

Beschreibung

Dhodh-IN-8 is a small molecule inhibitor targeting dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Wirkmechanismus

Target of Action

Dhodh-IN-8 primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo pyrimidine synthesis pathway . It catalyzes the fourth step in this pathway, converting dihydroorotate to orotate . This enzyme is crucial for rapidly proliferating cells, including cancer cells and activated lymphocytes .

Mode of Action

This compound acts as an inhibitor of DHODH . By inhibiting DHODH, this compound disrupts the de novo pyrimidine synthesis pathway . This leads to a rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This has downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on pyrimidines .

Pharmacokinetics

For instance, Emvododstat, another DHODH inhibitor, has been shown to have rapid oral bioavailability . Its levels rise rapidly after oral administration, peaking about 2 hours post-dosing . This is associated with an increase in the levels of dihydroorotate (DHO), the substrate for DHODH, within 2 hours of dosing, indicating that DHODH inhibition is rapid .

Result of Action

The inhibition of DHODH by this compound leads to several cellular effects. The most notable is the induction of cell cycle arrest and/or differentiation of rapidly proliferating cells . This is due to the depletion of intracellular pyrimidine pools and the resulting nucleotide starvation . Ultimately, this can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of extracellular pyrimidines can impact the efficacy of this compound . Cells with access to sufficient extracellular pyrimidines may be able to bypass the effects of DHODH inhibition . Additionally, certain subsets of cells, such as T-ALL cells, may have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dhodh-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Dhodh-IN-8 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its binding affinity and selectivity towards dihydroorotate dehydrogenase .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the desired chemical transformations. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor molecule, which is then purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .

Wissenschaftliche Forschungsanwendungen

Dhodh-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of dihydroorotate dehydrogenase in pyrimidine biosynthesis . In biology, it helps elucidate the metabolic pathways involved in nucleotide synthesis . In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders . Industrially, it is used in the development of new drugs targeting dihydroorotate dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Dhodh-IN-8 is unique among dihydroorotate dehydrogenase inhibitors due to its high specificity and potency . Similar compounds include brequinar, leflunomide, and vidofludimus, which also target dihydroorotate dehydrogenase but differ in their chemical structures and pharmacokinetic properties . This compound stands out for its improved efficacy and reduced side effects compared to these other inhibitors .

Eigenschaften

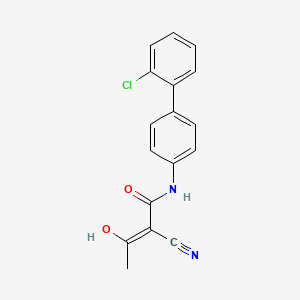

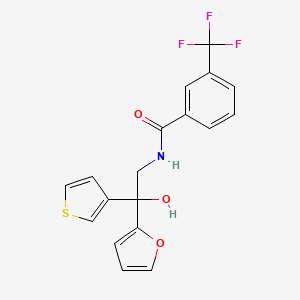

IUPAC Name |

(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTUTTULCBOUPL-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148126-03-7 | |

| Record name | (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)

![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2857246.png)